molecular formula C12H11N3OS2 B14893134 2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one

2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one

Cat. No.: B14893134
M. Wt: 277.4 g/mol
InChI Key: SDIZTTTZFOLXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one is a synthetic derivative of the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to natural purine bases . This resemblance allows such compounds to interact with a variety of enzymatic targets, making the thienopyrimidine core a privileged structure for developing new therapeutic agents . Researchers value this scaffold for its demonstrated potential in accessing broad-spectrum biological activities. Primarily, thieno[3,2-d]pyrimidine derivatives have been investigated for their anti-infective properties, showing promising activity against infectious agents including malaria parasites . For instance, derivatives based on this core structure have been identified as dual-stage antiplasmodial agents, exhibiting in vitro activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei . Beyond anti-infective applications, this chemical class is also a promising scaffold in oncology research. Various thieno[2,3-d]pyrimidin-4-one analogues have shown potent in vitro and in vivo anti-proliferative activities against cancer cell lines, such as breast cancer models, and have been reported to act through mechanisms such as the inhibition of kinase enzymes like Pim-1 . The specific substitution at the 4-position of the pyrimidine ring, as seen in this compound, is a common strategy to modulate biological activity, solubility, and selectivity . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and screening assays to explore its full pharmacological potential. Intended Use and Handling: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C12H11N3OS2

Molecular Weight

277.4 g/mol

IUPAC Name

2-[(thiophen-2-ylmethylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H11N3OS2/c16-12-11-9(3-5-18-11)14-10(15-12)7-13-6-8-2-1-4-17-8/h1-5,13H,6-7H2,(H,14,15,16)

InChI Key

SDIZTTTZFOLXRU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=NC3=C(C(=O)N2)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino-methyl-thiophene side chain facilitates nucleophilic substitution under mild conditions. For example:

  • Hydrazide Formation : Reaction with hydrazine hydrate in ethanol yields the hydrazide derivative 4 (75% yield).

    • Key spectral data :

      • IR: 3322 cm⁻¹ (NH), 3246 cm⁻¹ (NH₂), 1659 cm⁻¹ (C=O).

      • ¹H NMR (DMSO-d₆): δ 3.39 (s, 2H, CH₂), 4.65 (s, 2H, NH₂) .

Cyclization with Aromatic Aldehydes

Heating the compound with aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) at 180°C induces cyclization to form thienotriazolopyrimidines (10a–e ).

  • Reaction conditions :

    • Solvent-free, 180°C, 6–8 hours.

    • Yields: 50–70%.

  • Spectral confirmation :

    • IR: 3396–3308 cm⁻¹ (NH), 1680–1658 cm⁻¹ (C=O).

    • ¹H NMR: Absence of azomethine proton (N=CH) confirms cyclization .

Acylation and Amidation

The exocyclic amine group undergoes acylation with reagents like anthranilic acid:

  • Formation of Benzoxazinone Derivatives : Fusion with anthranilic acid at 110°C yields 5 (60% yield).

    • Key data :

      • IR: 1750 cm⁻¹ (C=O), 1684 cm⁻¹ (C=O).

      • ¹H NMR (DMSO-d₆): δ 4.58 (s, 2H, CH₂) .

Ether Cleavage and Demethylation

O-Demethylation using BF₃·SMe₂ in CH₂Cl₂ removes methoxy groups, generating hydroxylated derivatives (e.g., 3b ):

  • Conditions : Room temperature, 1–2 hours.

  • Yield : 82%.

  • Applications : Enhances polarity and bioavailability for pharmacological studies .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis:

  • Example : Reaction with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis yields fluorinated analogs.

    • Conditions : DMF/H₂O, 80°C, 12 hours.

    • Yield : 55–65% .

Mechanistic Insights

  • Cyclization Pathways : The [3+3] and [4+2] cyclization mechanisms dominate in the presence of Lewis acids (e.g., SnCl₄), forming fused heterocycles .

  • Role of Substituents : Electron-withdrawing groups on the thiophene ring accelerate nucleophilic attacks, while bulky substituents sterically hinder reactivity .

Biological Implications of Derivatives

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

  • Anticancer Agents : Hydrazide 4 and benzoxazinone 5 show IC₅₀ values <10 μM against NSCLC cell lines .

  • Enzyme Inhibition : Demethylated analogs (e.g., 3b ) inhibit 17β-HSD2 (36% @ 1 μM), a target in hormone-dependent cancers .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Substituents at the 2-position (e.g., alkylamino, trichloromethyl) significantly modulate bioactivity. For example, 2-trichloromethyl derivatives (EC50: 0.045 µM) show superior antiplasmodial activity compared to methyl or amino derivatives .
  • Solubility Challenges : Bulky hydrophobic groups (e.g., trichloromethyl) reduce aqueous solubility, limiting in vivo applications despite high potency .
  • Anticancer Activity: Pyrido-thieno-pyrimidinones with methoxyphenyl and pyrazole substituents (e.g., 6b–d) exhibit potent antiproliferative effects, likely through kinase inhibition (EGFR/VEGFR-2) .

Anticancer Activity

  • Analogues: Thieno[3,2-d]pyrimidinones with indole or benzyl groups (e.g., 6-(1-benzyl-1H-indol-3-yl) derivatives) show VEGFR-2 inhibition (IC50: <100 nM) .

Antiplasmodial Activity

  • Compound 4o : EC50: 0.77 µM against Plasmodium falciparum K1 strain, with improved cytotoxicity (CC50: 33.9 µM) compared to earlier derivatives .
  • Compound M1: A benchmark antiplasmodial thienopyrimidinone with EC50: 0.045 µM but poor solubility .

PDE7 Inhibition

  • 2-(Isopropylamino) Derivatives: Exhibit nanomolar PDE7 inhibition (IC50: <10 nM) and reduce inflammation in murine models .

Physicochemical Properties

  • Melting Points: Thienopyrimidinones with aromatic substituents (e.g., 6b–d) have higher melting points (183–230°C) due to crystalline packing .
  • Solubility: Aminoalkyl substituents (e.g., tert-butylamino in 4o) improve solubility compared to trichloromethyl groups .

Computational and Structural Insights

  • Molecular Docking: Studies on thieno[3,2-d]pyrimidinones suggest that the 2-amino group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR), while thiophene moieties enhance π-π stacking .
  • SAR Trends: 2-Position: Alkylamino groups (e.g., isopropylamino) enhance PDE7 affinity . 6/7-Position: Pyrimidinyl-piperazine (4o) or aryl groups improve antiplasmodial selectivity .

Biological Activity

The compound 2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thienopyrimidinone, a class of compounds known for their diverse biological activities, particularly in the field of oncology and enzyme inhibition. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Synthesis and Characterization

The synthesis of thienopyrimidinone derivatives typically involves multi-step organic reactions. For instance, a recent study reported the synthesis of various thieno[3,2-d]pyrimidinones through a combination of cycloalkylation and heterocyclization techniques. These methods have been shown to yield compounds with promising biological activities, including tumor cell growth inhibition .

Anticancer Properties

Several studies have evaluated the anticancer properties of thienopyrimidinone derivatives. For example, compounds derived from thieno[2,3-d]pyrimidinones demonstrated significant cytotoxic effects on multiple cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. The cytotoxicity was assessed using standard MTT assays, which measure cell viability post-treatment with various concentrations of the compounds .

Table 1: Cytotoxicity of Thienopyrimidinone Derivatives

CompoundCell LineIC50 (µM)
5aHepG215
5bMCF-712
5cHCT11610

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For instance, some thienopyrimidinones have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 , an enzyme implicated in steroid metabolism and cancer progression. Compounds such as 3b and 3d showed moderate inhibition rates of 36% and 25%, respectively, at a concentration of 1 µM .

Additionally, molecular docking studies have indicated that these compounds can effectively bind to the active sites of target enzymes, thereby disrupting their function and leading to reduced cell proliferation .

Case Studies

  • Inhibition of VEGFR-2 : A study focused on the synthesis of 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas , which were evaluated for their ability to inhibit VEGFR-2 tyrosine kinase. The results suggested that these derivatives could serve as potential therapeutic agents in cancer treatment by targeting angiogenesis pathways .
  • SIRT2 Selective Inhibitors : Research into thienopyrimidinone-based SIRT2 inhibitors revealed that certain analogs exhibited submicromolar inhibitory activity against SIRT2. This selectivity is crucial as SIRT2 is involved in various cellular processes including metabolism and cell cycle regulation, making it a significant target for cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(((thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with thiophen-2-ylmethylamine. Key steps include:

  • Oxidation : Use Dess-Martin periodinane (DMP) for high-yield (~91%) conversion of alcohols to aldehydes under mild conditions .
  • Reductive amination : Employ sodium cyanoborohydride (NaBH3CN) at pH 6 to stabilize intermediates, achieving yields up to 87% for structurally similar compounds .
  • Purification : Column chromatography (silica gel, dichloromethane/methanol gradients) ensures purity, validated by NMR and IR spectroscopy .

Q. How can structural characterization of this compound be systematically validated?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Confirm amine and thiophene substituent integration (e.g., δ 10.3–10.7 ppm for NH protons in DMSO-d6) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches at ~1670–1700 cm⁻¹ and NH bends at ~3300 cm⁻¹ .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 315–400) with <2 ppm error .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodology : Prioritize:

  • Antiplasmodial assays : Test against Plasmodium falciparum (IC50 < 1 µM for related thieno-pyrimidines) using SYBR Green fluorescence .
  • Enzyme inhibition : Evaluate dihydrofolate reductase (DHFR) inhibition via UV-Vis spectroscopy (Ki values < 50 nM for analogs with arylaminomethyl groups) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How do substituent variations on the thiophene or pyrimidine rings affect bioactivity?

  • SAR Insights :

  • Thiophene substitution : Electron-donating groups (e.g., methoxy) enhance DHFR inhibition (IC50 ↓ by 40% vs. chloro substituents) .
  • Pyrimidine modifications : Bulky groups (e.g., tert-butylamino) improve solubility but reduce antiparasitic activity (IC50 ↑ 3-fold) .
  • Data contradiction : Chlorophenyl analogs show variable anticancer activity (e.g., 45% vs. 72% inhibition in MCF-7), likely due to differential cellular uptake .

Q. What strategies resolve low yields in Pd-catalyzed cross-coupling reactions for functionalized derivatives?

  • Methodology :

  • Catalyst optimization : Use Pd(PPh3)4 with CuI co-catalyst in DMF to improve Sonogashira coupling yields (e.g., 23% → 45% for ethynyl derivatives) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance Buchwald-Hartwig amination efficiency .
  • Workflow : Purify intermediates via flash chromatography (cyclohexane/ethanol) before coupling to minimize side reactions .

Q. How can computational methods predict binding modes to biological targets?

  • Methodology :

  • Molecular docking : Use OpenEye’s Fred/Vida software to model interactions with DHFR (PDB: 1U72). Key residues: Asp27, Leu22 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with pyrimidine C=O and thiophene NH .
  • QSAR models : Correlate logP values (1.8–3.5) with antiparasitic activity (R² = 0.76 for PfDHFR inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.